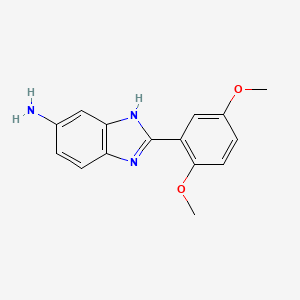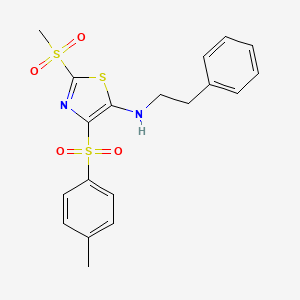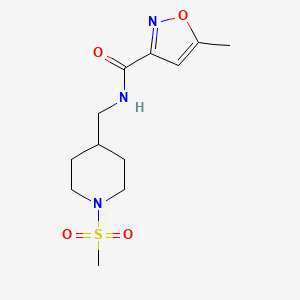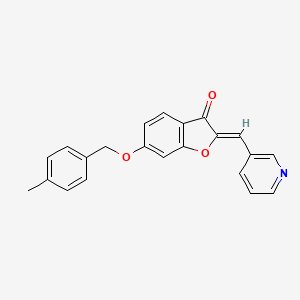
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a chemical compound with a complex molecular structure. It is commonly known as MPOB-Pyridine and has been studied extensively for its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of MPOB-Pyridine is not fully understood. However, it has been proposed that MPOB-Pyridine exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase enzymes. MPOB-Pyridine has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
MPOB-Pyridine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. Additionally, MPOB-Pyridine has been found to exhibit anti-metastatic activity and has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPOB-Pyridine has several advantages for lab experiments. It is a potent anti-cancer agent that exhibits a range of biochemical and physiological effects. Additionally, MPOB-Pyridine is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of MPOB-Pyridine in lab experiments. It is a complex molecule that requires a multi-step synthesis process, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of MPOB-Pyridine. One potential direction is to further investigate its mechanism of action and the pathways involved in its anti-cancer and anti-inflammatory activity. Another potential direction is to explore its potential applications in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine the safety and toxicity of MPOB-Pyridine in humans.
Métodos De Síntesis
MPOB-Pyridine can be synthesized using a multi-step reaction process that involves the use of various reagents and catalysts. The first step involves the preparation of 2-hydroxybenzaldehyde, which is then subjected to a condensation reaction with 3-pyridinecarboxaldehyde. The resulting product is then subjected to a series of reactions involving the use of different reagents and catalysts to obtain the final product, MPOB-Pyridine.
Aplicaciones Científicas De Investigación
MPOB-Pyridine has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. MPOB-Pyridine has also been found to exhibit anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, MPOB-Pyridine has been found to exhibit antioxidant activity and has been shown to scavenge free radicals.
Propiedades
IUPAC Name |
(2Z)-6-[(4-methylphenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-15-4-6-16(7-5-15)14-25-18-8-9-19-20(12-18)26-21(22(19)24)11-17-3-2-10-23-13-17/h2-13H,14H2,1H3/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKFGDZKTTZRAL-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2625000.png)
![3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2625001.png)
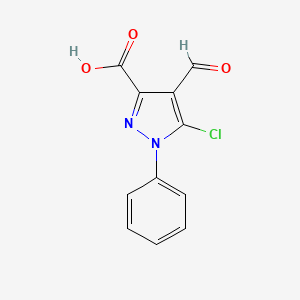
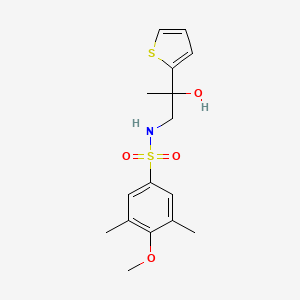
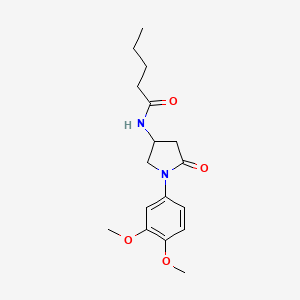
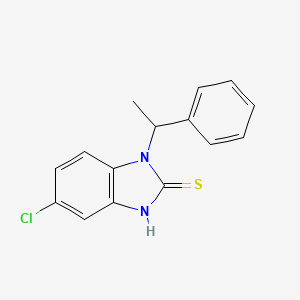
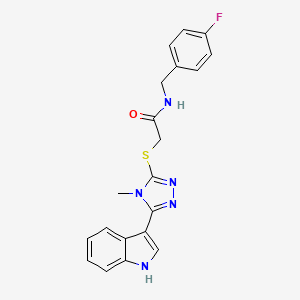
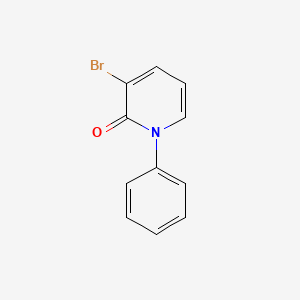
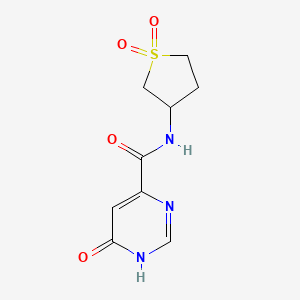
![1-Benzyl-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2625015.png)
